1,3-Diisopropyl-1H-imidazolium Hydroxide
Overview
Description
1,3-Diisopropyl-1H-imidazolium Hydroxide is an organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is primarily used as an organic template for preparing small SSZ-32 zeolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropyl-1H-imidazolium Hydroxide typically involves the alkylation of imidazole with isopropyl halides under basic conditions. The reaction proceeds as follows:
- Imidazole is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.
- The resulting 1,3-Diisopropylimidazole is then treated with a hydroxide source, such as sodium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction control.
- Use of high-purity reagents to minimize impurities.
- Advanced purification techniques such as crystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropyl-1H-imidazolium Hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolium oxides.
Reduction: It can be reduced to form imidazolium hydrides.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Imidazolium oxides.
Reduction: Imidazolium hydrides.
Substitution: Various substituted imidazolium derivatives.
Scientific Research Applications
1,3-Diisopropyl-1H-imidazolium Hydroxide has several scientific research applications:
Chemistry: Used as a template for synthesizing zeolites, which are important catalysts in petrochemical industries.
Biology: Investigated for its potential as a biological buffer due to its stability and solubility in water.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-1H-imidazolium Hydroxide involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The hydroxide ion can act as a nucleophile, participating in various chemical reactions. The imidazolium ring can stabilize transition states and intermediates, facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazolium Hydroxide: Similar structure but with methyl groups instead of isopropyl groups.
1,3-Diethyl-1H-imidazolium Hydroxide: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
1,3-Diisopropyl-1H-imidazolium Hydroxide is unique due to its larger isopropyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful as a template in zeolite synthesis and as a component in ionic liquids .
Properties
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;hydroxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.H2O/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGZXUVDQQOSAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137836-88-5 | |
Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137836-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137836885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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